molecular formula C25H25N5O3 B4783778 N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[4-(BENZYLOXY)PHENYL]-1-PIPERAZINYL}ACETAMIDE

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[4-(BENZYLOXY)PHENYL]-1-PIPERAZINYL}ACETAMIDE

Cat. No.: B4783778
M. Wt: 443.5 g/mol
InChI Key: KWMUMWXKJRGUAY-UHFFFAOYSA-N
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Description

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[4-(BENZYLOXY)PHENYL]-1-PIPERAZINYL}ACETAMIDE: is a complex organic compound that features a benzoxadiazole core, a benzyloxyphenyl group, and a piperazine ring

Properties

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-2-[4-(4-phenylmethoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3/c31-24(26-22-7-4-8-23-25(22)28-33-27-23)17-29-13-15-30(16-14-29)20-9-11-21(12-10-20)32-18-19-5-2-1-3-6-19/h1-12H,13-18H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMUMWXKJRGUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC3=NON=C32)C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[4-(BENZYLOXY)PHENYL]-1-PIPERAZINYL}ACETAMIDE typically involves multiple steps:

    Formation of the Benzoxadiazole Core: This can be achieved through the reaction of o-phenylenediamine with nitrous acid, followed by cyclization to form the benzoxadiazole ring.

    Introduction of the Benzyloxyphenyl Group: This step involves the reaction of benzyl chloride with phenol in the presence of a base to form benzyloxybenzene.

    Formation of the Piperazine Ring: Piperazine can be synthesized by reacting ethylenediamine with diethylene glycol.

    Coupling Reactions: The final step involves coupling the benzoxadiazole core, benzyloxyphenyl group, and piperazine ring through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzoxadiazole core can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitro group in the benzoxadiazole ring can be achieved using reagents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium hydride, potassium carbonate.

Major Products:

    Oxidation: Formation of benzoxadiazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of amino derivatives of benzoxadiazole.

    Substitution: Formation of various substituted benzoxadiazole compounds.

Scientific Research Applications

Chemistry:

  • Used as a fluorescent probe in various chemical reactions due to its strong fluorescence properties.

Biology:

  • Employed in fluorescence imaging to study cellular processes and molecular interactions.

Medicine:

  • Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

Industry:

  • Utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[4-(BENZYLOXY)PHENYL]-1-PIPERAZINYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxadiazole core is known to interact with glutathione S-transferases (GSTs), inhibiting their activity and leading to the disruption of cellular processes. This compound can also act as a fluorescent probe, allowing researchers to visualize and study its interactions within biological systems.

Comparison with Similar Compounds

Uniqueness: N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[4-(BENZYLOXY)PHENYL]-1-PIPERAZINYL}ACETAMIDE is unique due to its combination of a benzoxadiazole core, benzyloxyphenyl group, and piperazine ring, which confer specific fluorescence properties and biological activity. This makes it a valuable tool in both research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[4-(BENZYLOXY)PHENYL]-1-PIPERAZINYL}ACETAMIDE
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N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[4-(BENZYLOXY)PHENYL]-1-PIPERAZINYL}ACETAMIDE

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